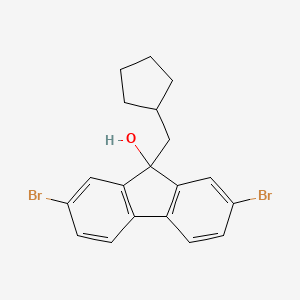
2,7-Dibromo-9-(cyclopentylmethyl)fluoren-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dibromo-9-(cyclopentylmethyl)fluoren-9-ol is an organic compound that belongs to the class of fluorenes. Fluorenes are polycyclic aromatic hydrocarbons that are widely used in various fields due to their unique chemical properties. This compound is characterized by the presence of two bromine atoms at positions 2 and 7, a cyclopentylmethyl group at position 9, and a hydroxyl group at position 9 of the fluorene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9-(cyclopentylmethyl)fluoren-9-ol typically involves the bromination of fluorene derivatives. One common method involves the use of bromine in the presence of a solvent such as acetic acid or chloroform. The reaction is carried out at elevated temperatures to ensure complete bromination. The cyclopentylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using cyclopentylmethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product. The bromination and alkylation steps are optimized to minimize by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dibromo-9-(cyclopentylmethyl)fluoren-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or Grignard reagents.
Major Products Formed
Oxidation: Formation of 2,7-Dibromo-9-(cyclopentylmethyl)fluoren-9-one.
Reduction: Formation of 2,7-Dihydro-9-(cyclopentylmethyl)fluoren-9-ol.
Substitution: Formation of various substituted fluorenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,7-Dibromo-9-(cyclopentylmethyl)fluoren-9-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Wirkmechanismus
The mechanism of action of 2,7-Dibromo-9-(cyclopentylmethyl)fluoren-9-ol involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Dibromo-9-fluorenone: Similar structure but lacks the cyclopentylmethyl group and hydroxyl group.
2,7-Dibromo-9,9-dimethylfluorene: Similar bromination pattern but different substituents at position 9.
2,7-Dibromo-9,9-dihexylfluorene: Similar bromination pattern but different alkyl groups at position 9.
Uniqueness
2,7-Dibromo-9-(cyclopentylmethyl)fluoren-9-ol is unique due to the presence of both the cyclopentylmethyl group and the hydroxyl group at position 9. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis, materials science, and medicinal chemistry.
Eigenschaften
Molekularformel |
C19H18Br2O |
|---|---|
Molekulargewicht |
422.2 g/mol |
IUPAC-Name |
2,7-dibromo-9-(cyclopentylmethyl)fluoren-9-ol |
InChI |
InChI=1S/C19H18Br2O/c20-13-5-7-15-16-8-6-14(21)10-18(16)19(22,17(15)9-13)11-12-3-1-2-4-12/h5-10,12,22H,1-4,11H2 |
InChI-Schlüssel |
DKKVBOIZYWSEHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)CC2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


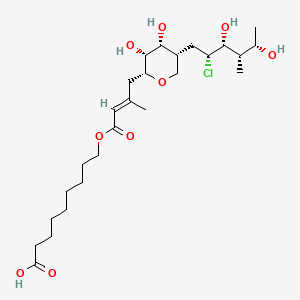
![N'-[(4-tert-butylphenyl)methyl]propane-1,3-diamine](/img/structure/B13863720.png)
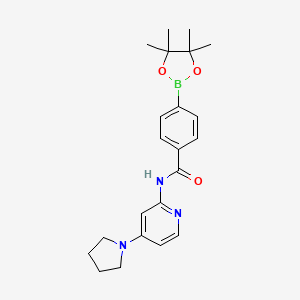
![(2E)-2-[1-[5-(4-Bromophenyl)-4-hydroxy-3-thienyl]ethylidene]hydrazide-5-[[[[4-[[(2-hydroxyethyl)amino]carbonyl]phenyl]methyl]amino]carbonyl]-2-thiophenecarboxylic Acid](/img/structure/B13863730.png)
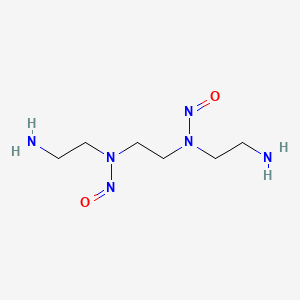
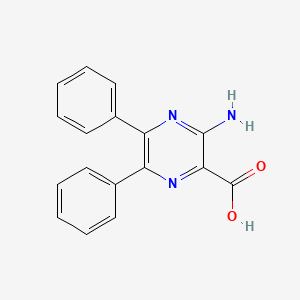
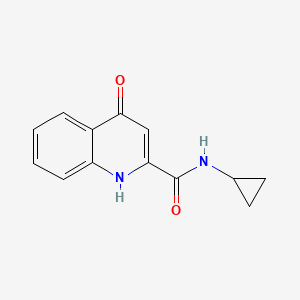

![N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1yl)glycyl-D-prolinamide](/img/structure/B13863763.png)

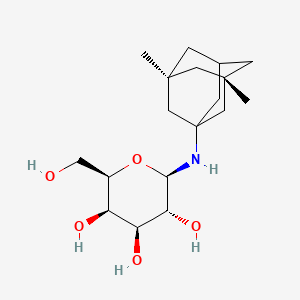
![N-(Acetyl-d3)-3-(2-carboxypropyl)thio]alanine Ethyl Ester](/img/structure/B13863775.png)
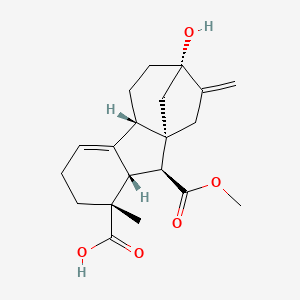
![2-(6-(Trifluoromethyl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13863785.png)
